N-(3-hydroxycyclohexyl)piperidine-3-carboxamide
Description
N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide is a piperidine-derived carboxamide featuring a hydroxy-substituted cyclohexyl group attached to the carboxamide nitrogen. Its hydrochloride salt form, (3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride (Molecular Weight: 262.78 g/mol), is commercially available and used in life science research .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-(3-hydroxycyclohexyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C12H22N2O2/c15-11-5-1-4-10(7-11)14-12(16)9-3-2-6-13-8-9/h9-11,13,15H,1-8H2,(H,14,16) |
InChI Key |
CUBSTJGNHJTPLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Pyridine Derivatives
A widely adopted method involves catalytic hydrogenation of 3-cyanopyridine or 3-hydroxypyridine to yield piperidine-3-carboxylic acid derivatives. As demonstrated in the CN105367484A patent, rhodium-nickel/carbon bimetallic catalysts enable efficient pyridine ring hydrogenation under mild conditions (25–60°C, 3 atm H₂) with yields exceeding 95%. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10% Rh, 1% Ni | Maximizes activity while minimizing cost |
| Solvent | Isopropanol | Enhances substrate solubility and catalyst stability |
| Additive | Phosphoric Acid (3%) | Prevents catalyst deactivation |
This method’s atom economy (≈92%) surpasses traditional multi-step routes involving benzyl protection/deprotection.
Resolution of Racemic Mixtures
For enantiomerically pure (3R)-configured intermediates, chiral resolution techniques are employed. Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents achieves enantiomeric excess >99% when applied to racemic piperidine-3-carboxylic acid esters.
The cyclohexylamine component requires precise introduction of a hydroxyl group at the 3-position. Key strategies include:
Reductive Amination of 3-Hydroxycyclohexanone
Treatment of 3-hydroxycyclohexanone with ammonium acetate and sodium cyanoborohydride in methanol (pH 6–7) affords 3-hydroxycyclohexylamine in 65–75% yield. This method avoids harsh conditions but necessitates careful pH control to prevent ketone reduction.
Catalytic Hydrogenation of Oxime Intermediates
3-Hydroxycyclohexanone oxime, prepared via hydroxylamine hydrochloride condensation, undergoes hydrogenation over Raney nickel (50 psi H₂, 80°C) to yield the target amine. This route achieves higher yields (82–88%) but requires specialized equipment for high-pressure reactions.
Amide Bond Formation Strategies
Coupling piperidine-3-carboxylic acid with 3-hydroxycyclohexylamine presents challenges due to steric hindrance and the hydroxyl group’s reactivity.
Activated Ester Method
Conversion of the carboxylic acid to its N-hydroxysuccinimide ester using dicyclohexylcarbodiimide (DCC) enables efficient amidation. Reaction with 3-hydroxycyclohexylamine in dichloromethane (0°C to RT, 12 h) achieves 70–78% yields. However, this method generates stoichiometric DCU byproducts, complicating purification.
Coupling Reagent-Mediated Synthesis
Modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) outperform traditional methods. In DMF with DIEA (3 equiv), coupling proceeds at 25°C within 2 h, yielding 85–92% product. Key advantages include:
- Minimal racemization due to neutral conditions
- Compatibility with hydroxyl-containing substrates without protection
Stereochemical Control and Resolution
The (3R) configuration in the target compound necessitates asymmetric synthesis or post-synthetic resolution:
Chiral Auxiliary Approach
Using (R)-phenylglycine methyl ester as a chiral auxiliary during piperidine ring formation induces diastereoselectivity (dr 8:1). Subsequent cleavage with LiOH/H₂O₂ yields enantiopure (3R)-piperidine-3-carboxylic acid.
Enzymatic Dynamic Kinetic Resolution
Immobilized Pseudomonas fluorescens lipase catalyzes the dynamic kinetic resolution of racemic N-acetylpiperidine-3-carboxylic acid, achieving 94% ee and 88% yield in a continuous flow reactor.
Industrial-Scale Process Considerations
Scalable synthesis requires balancing cost, safety, and efficiency:
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Catalyst Recovery | Single-use | Continuous filtration |
| Solvent | DCM/DMF | 2-MeTHF (biodegradable) |
| Workup | Column Chromatography | Crystallization |
Economic analysis reveals that HATU-mediated coupling becomes cost-prohibitive above 10 kg batches, favoring mixed anhydride methods (T3P®) for large-scale production.
Analytical Characterization
Critical quality attributes are verified through:
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxycyclohexyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
N-(3-hydroxycyclohexyl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(3-hydroxycyclohexyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cathepsin K, an enzyme involved in bone resorption. The compound forms hydrogen bonds and hydrophobic interactions with key active-site residues of the enzyme, thereby reducing its activity. This inhibition leads to decreased bone resorption and increased bone mineral density .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
Key Compounds for Comparison :
(3R)-N-Cyclohexylpiperidine-3-carboxamide (): Difference: Lacks the hydroxyl group on the cyclohexyl ring.
Linomide (N-Phenylmethylquinoline-3-carboxamide) (): Difference: Quinoline core instead of piperidine; phenylmethyl substituent.
Pyrrolo[2,3-d]pyrimidinyl Piperidine-3-carboxamides ():
- Examples :
- (S)-1-(6-(6-Methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide
- (S)-1-(6-(4-Morpholinophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide Difference: Bulky pyrrolopyrimidinyl and benzyl substituents. Impact: Designed as ALK inhibitors; substituents enhance target binding and selectivity .
Pharmacological Activity
Physicochemical Properties
Discussion of Substituent Effects
- Hydroxycyclohexyl vs. Cyclohexyl : The hydroxyl group increases hydrogen-bonding capacity, which may improve target engagement but reduce membrane permeability.
- Aromatic vs. Aliphatic Substituents : Compounds with trifluoromethoxybenzyl groups () exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas hydroxycyclohexyl derivatives may prioritize solubility.
- Core Heterocycles: Quinoline-based linomide () and piperidine-based analogs differ in electronic properties, altering binding to biological targets.
Biological Activity
N-(3-hydroxycyclohexyl)piperidine-3-carboxamide, referred to as H-9 , has garnered interest in recent research for its biological activities, particularly its potential applications in treating bone metabolic diseases and other conditions. This article delves into the compound's synthesis, mechanism of action, and biological evaluations, supported by data tables and case studies.
Synthesis and Structural Characteristics
H-9 is synthesized through a multi-step process involving the modification of piperidine derivatives. The structural formula includes a cyclohexyl group and a carboxamide functional group, which are pivotal for its biological activity. The compound's molecular structure allows for interactions with various biological targets, including enzymes involved in bone metabolism.
Biological Activity Overview
Inhibitory Effects on Cathepsin K
Recent studies have demonstrated that H-9 exhibits potent inhibition of cathepsin K, an enzyme critical for bone resorption. The half-maximal inhibitory concentration (IC50) for H-9 against cathepsin K is reported to be 0.08 µM , indicating high potency compared to other known inhibitors like MIV-711, which is currently in clinical trials for osteoporosis treatment .
Mechanism of Action
Molecular docking studies reveal that H-9 forms several hydrogen bonds and hydrophobic interactions with key active-site residues of cathepsin K. This interaction is crucial for the compound’s inhibitory effect, leading to a significant reduction in cathepsin K expression in RANKL-stimulated RAW264.7 cells, a model for osteoclast differentiation and function .
In Vitro Studies
In vitro experiments demonstrated that H-9 effectively downregulated cathepsin K expression and exhibited anti-bone resorption effects. These findings were corroborated by Western blot analysis, which confirmed the downregulation of cathepsin K in treated cells compared to controls .
In Vivo Studies
In vivo studies conducted on ovariectomized (OVX) mice—an established model for postmenopausal osteoporosis—showed that H-9 significantly increased bone mineral density (BMD). This suggests that H-9 not only inhibits bone resorption but also promotes bone health, indicating its potential as a therapeutic agent for osteoporosis .
Data Tables
The following table summarizes the biological activity and comparative IC50 values of H-9 against other compounds:
| Compound | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| H-9 | Cathepsin K | 0.08 | Potent inhibitor; high efficacy |
| MIV-711 | Cathepsin K | Not specified | Clinical candidate for osteoporosis |
| Other Piperidine Derivatives | Various Enzymes | Varies | Generally lower potency than H-9 |
Q & A
Basic: What are the recommended synthetic routes for N-(3-hydroxycyclohexyl)piperidine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Piperidine Ring Functionalization : Introduce substituents to the piperidine core via nucleophilic substitution or coupling reactions. For example, hydroxylation at the 3-position can be achieved using oxidizing agents like KMnO₄ under controlled conditions .
Carboxamide Formation : React the modified piperidine with a cyclohexanol derivative (e.g., 3-hydroxycyclohexylamine) using carbodiimide coupling agents (e.g., EDC/HOBt) to form the carboxamide bond .
Purification : Employ column chromatography or recrystallization (using ethanol/water mixtures) to isolate the target compound with >95% purity .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the hydroxycyclohexyl group and piperidine substitution patterns (e.g., coupling constants for axial/equatorial protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., hydroxycyclohexyl conformation) and hydrogen-bonding networks .
Basic: What preliminary biological screening approaches are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test interactions with targets like renin or viral polymerases using fluorogenic substrates (e.g., IC₅₀ determination via kinetic assays) .
- Cytotoxicity Screening : Evaluate antiproliferative effects on cancer cell lines (e.g., MTT assays on leukemia cells), comparing activity to structurally related piperidine-carboxamides .
- Solubility Profiling : Use shake-flask methods with buffers (pH 1–7.4) to assess aqueous solubility, critical for in vivo applications .
Advanced: How can researchers optimize synthesis yield and purity for scale-up?
Methodological Answer:
- Catalyst Optimization : Replace traditional bases (e.g., triethylamine) with DMAP to enhance coupling efficiency in carboxamide formation .
- Reaction Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to minimize side reactions and improve regioselectivity .
- Continuous Flow Chemistry : Implement microreactors for precise temperature control during cyclization steps, reducing batch-to-batch variability .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., hydroxyl position on cyclohexyl, piperidine methylation) to isolate key pharmacophores. For example, 3-hydroxy substitution may enhance renin binding vs. 4-hydroxy analogs .
- Metabolic Stability Testing : Use liver microsomes to identify rapid clearance issues (e.g., CYP450-mediated oxidation of the hydroxy group) that may explain in vitro/in vivo discrepancies .
Advanced: What computational strategies predict target interactions and pharmacokinetics?
Methodological Answer:
- Molecular Docking : Simulate binding to renin (PDB: 2V0Z) using AutoDock Vina, focusing on hydrogen bonds between the carboxamide and catalytic aspartate residues .
- ADMET Prediction : Calculate logP (e.g., 1.2–1.8 via ChemAxon) and topological polar surface area (TPSA >80 Ų) to forecast blood-brain barrier permeability .
- MD Simulations : Model conformational flexibility of the hydroxycyclohexyl group to assess entropy penalties during target binding .
Advanced: How to address poor aqueous solubility in preclinical studies?
Methodological Answer:
- Prodrug Derivatization : Acetylate the hydroxyl group to improve solubility; hydrolyze in vivo via esterases .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates without altering bioactivity .
Advanced: What strategies validate enantioselective synthesis for chiral analogs?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak AD-H columns to separate enantiomers and determine enantiomeric excess (ee >98%) .
- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts during key cyclization steps to control stereochemistry .
- Circular Dichroism (CD) : Confirm absolute configuration by matching experimental CD spectra to DFT-simulated curves .
Advanced: How to design in vivo studies to evaluate therapeutic potential?
Methodological Answer:
- Pharmacokinetic Profiling : Administer IV/oral doses in rodent models, measuring plasma half-life (t₁/₂) and bioavailability (F%) via LC-MS/MS .
- Toxicology Screening : Conduct acute toxicity studies (OECD 423) to establish maximum tolerated doses (MTD) .
- Disease Models : Test efficacy in hypertensive rats (renin inhibition) or xenograft tumors (anticancer activity) with dose-response analysis .
Advanced: How to reconcile conflicting crystallography and NMR data?
Methodological Answer:
- Dynamic NMR Analysis : Perform variable-temperature ¹H NMR to detect conformational exchange broadening (e.g., hydroxycyclohexyl ring flipping) .
- DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to identify dominant conformers .
- Synchrotron Crystallography : Use high-resolution (<1.0 Å) data to resolve disorder in the cyclohexyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
